molecular formula C10H16N2O4 B13637486 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

Cat. No.: B13637486
M. Wt: 228.24 g/mol
InChI Key: AUUUTQJHEBUCEM-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a butanoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid involves several steps. One common synthetic route includes the reaction of 2-methyl-2-(methylamino)butanoic acid with 2,5-dioxopyrrolidin-1-yl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .

Chemical Reactions Analysis

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring can be substituted with different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

InChI

InChI=1S/C10H16N2O4/c1-10(11-2,9(15)16)5-6-12-7(13)3-4-8(12)14/h11H,3-6H2,1-2H3,(H,15,16)

InChI Key

AUUUTQJHEBUCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)CCC1=O)(C(=O)O)NC

Origin of Product

United States

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